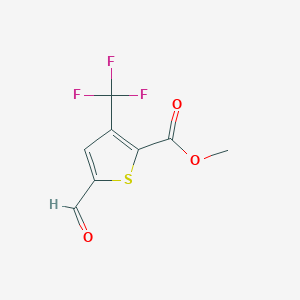

Methyl 5-formyl-3-(trifluoromethyl)thiophene-2-carboxylate

CAS No.: 189756-77-2

Cat. No.: VC3083858

Molecular Formula: C8H5F3O3S

Molecular Weight: 238.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 189756-77-2 |

|---|---|

| Molecular Formula | C8H5F3O3S |

| Molecular Weight | 238.19 g/mol |

| IUPAC Name | methyl 5-formyl-3-(trifluoromethyl)thiophene-2-carboxylate |

| Standard InChI | InChI=1S/C8H5F3O3S/c1-14-7(13)6-5(8(9,10)11)2-4(3-12)15-6/h2-3H,1H3 |

| Standard InChI Key | ZPLZSGUMLATIOW-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C=C(S1)C=O)C(F)(F)F |

| Canonical SMILES | COC(=O)C1=C(C=C(S1)C=O)C(F)(F)F |

Introduction

Chemical Identity and Basic Properties

Methyl 5-formyl-3-(trifluoromethyl)thiophene-2-carboxylate is characterized by the following identification parameters:

| Parameter | Value |

|---|---|

| CAS Number | 189756-77-2 |

| Molecular Formula | C₈H₅F₃O₃S |

| Molecular Weight | 238.18 g/mol |

| SMILES Code | O=C(C1=C(C(F)(F)F)C=C(C=O)S1)OC |

| Appearance | Not explicitly reported, likely a crystalline solid |

| Storage Conditions | Recommended at 2-8°C |

The compound features a thiophene core structure with three key functional groups: a methyl carboxylate at the 2-position, a trifluoromethyl group at the 3-position, and a formyl group at the 5-position. This combination of electron-withdrawing substituents creates a molecule with distinctive electronic and reactive properties .

Structural Characteristics

The molecular structure of methyl 5-formyl-3-(trifluoromethyl)thiophene-2-carboxylate includes several important structural elements:

-

A five-membered thiophene ring containing a sulfur atom

-

A formyl (aldehyde) group at position 5

-

A trifluoromethyl group at position 3

-

A methyl ester functionality at position 2

The presence of these functional groups significantly impacts the electron distribution within the molecule. The trifluoromethyl group, in particular, exerts a strong electron-withdrawing effect, which alters the reactivity of the thiophene ring compared to unsubstituted thiophenes. The formyl group and methyl ester group also contribute to the unique electronic character of this compound .

| Supplier | Purity | Pack Size | Price (USD) | Lead Time | Shipping Origin |

|---|---|---|---|---|---|

| A2B Chem | 95% | 100 mg | 444 | 12 days | United States |

| A2B Chem | 95% | 250 mg | 773 | 12 days | United States |

| A2B Chem | 95% | 1 g | 1,788 | 12 days | United States |

| AA BLOCKS | 95% | 100 mg | 481 | 12 days | United States |

| AA BLOCKS | 95% | 250 mg | 829 | 12 days | United States |

| Angene US | 95% | 100 mg | 622 | 15 days | United States |

| eNovation CN | 95% | 100 mg | 425 | 20 days | China |

This pricing structure suggests the compound has specialized applications rather than being a bulk chemical reagent .

Physicochemical Properties

Based on the molecular structure and comparison with similar thiophene derivatives, the following physicochemical properties can be inferred:

The compound contains multiple functional groups that impart distinct chemical reactivity:

-

The formyl group is susceptible to nucleophilic addition reactions

-

The methyl ester can undergo hydrolysis and transesterification

-

The trifluoromethyl group enhances lipophilicity and metabolic stability

Applications and Research Significance

Building Block in Organic Synthesis

The multifunctional nature of methyl 5-formyl-3-(trifluoromethyl)thiophene-2-carboxylate makes it valuable as a building block in organic synthesis. The formyl group provides a reactive handle for condensation reactions, while the ester group enables further transformations.

Material Science Applications

Functionalized thiophenes have applications in materials science, particularly in the development of conductive polymers and photoactive materials. The formyl group could serve as a point for further derivatization or polymerization.

Related Compounds and Structural Analogues

Several structurally related compounds provide context for understanding the properties of methyl 5-formyl-3-(trifluoromethyl)thiophene-2-carboxylate:

Comparing these analogues provides insight into how structural modifications affect physical properties and reactivity patterns.

Analytical Characterization

Analytical characterization of methyl 5-formyl-3-(trifluoromethyl)thiophene-2-carboxylate typically involves:

Spectroscopic Methods

-

¹H NMR Spectroscopy: Expected to show:

-

A singlet for the methyl ester protons (~3.9 ppm)

-

A singlet for the formyl proton (~10 ppm)

-

An aromatic proton signal for the thiophene ring (~7.5-8.0 ppm)

-

-

¹³C NMR Spectroscopy: Expected to show:

-

Carbonyl carbon signals (~160-170 ppm)

-

Quaternary carbon signals from the thiophene ring

-

A quartet for the CF₃ carbon (due to C-F coupling)

-

-

¹⁹F NMR Spectroscopy: Expected to show:

-

A singlet for the CF₃ group (likely around -60 ppm)

-

-

IR Spectroscopy: Expected to show:

-

C=O stretching bands for both the ester and formyl groups

-

C-F stretching bands from the trifluoromethyl group

-

C=C stretching bands from the thiophene ring

-

Chromatographic Methods

HPLC or GC-MS would be suitable for purity determination and identification of this compound, with mass spectrometry providing confirmation of the molecular weight and fragmentation pattern.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume